molecular formula C24H24N2O3S B6573457 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-[1,1'-biphenyl]-4-carboxamide CAS No. 946226-03-5

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B6573457
CAS No.: 946226-03-5
M. Wt: 420.5 g/mol
InChI Key: XBJMIGWIJGZATL-UHFFFAOYSA-N
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Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-[1,1'-biphenyl]-4-carboxamide is an intricate organic compound belonging to the class of heterocyclic compounds containing both quinoline and biphenyl structures. This specific chemical arrangement presents a versatile molecular framework, rendering it valuable in numerous scientific and industrial applications due to its unique physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-[1,1'-biphenyl]-4-carboxamide typically involves the following steps:

  • Formation of Ethanesulfonyl-Substituted Intermediate: : Starting from commercially available quinoline derivatives, an ethanesulfonyl group is introduced under controlled sulfonylation conditions, usually involving ethanesulfonyl chloride and a base such as triethylamine.

  • Tetrahydroquinoline Derivative Synthesis: : The intermediate undergoes hydrogenation, typically using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas to reduce the quinoline to a tetrahydroquinoline structure.

  • Carboxamide Coupling: : The resultant ethanesulfonyl-substituted tetrahydroquinoline is then coupled with 1,1'-biphenyl-4-carboxylic acid via a condensation reaction. This step often employs coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the amide bond formation.

Industrial Production Methods

The industrial production typically mirrors the lab-scale synthesis but requires optimization for large-scale operations. This involves:

  • Use of continuous flow reactors to enhance reaction efficiency and scalability.

  • Optimizing reaction conditions to maximize yield and purity, minimizing by-products and waste.

  • Implementing robust purification techniques like crystallization and chromatography for isolating the pure product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-[1,1'-biphenyl]-4-carboxamide can undergo oxidative cleavage, often leading to the breakdown of the tetrahydroquinoline ring.

  • Reduction: : The compound's nitro group (if present) can be reduced to an amine, potentially altering its pharmacological properties.

  • Substitution: : The biphenyl moiety can participate in various substitution reactions, including electrophilic aromatic substitution, allowing functionalization at specific positions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reducing Agents: : Palladium on carbon (Pd/C) in the presence of hydrogen gas, lithium aluminum hydride (LiAlH₄).

  • Substitution Reagents: : Halogens (e.g., bromine, chlorine) and their corresponding catalysts.

Major Products Formed

  • Oxidation: : Quinoline-2,4-dicarboxylic acid derivatives.

  • Reduction: : Amino-substituted tetrahydroquinoline derivatives.

  • Substitution: : Halogenated biphenyl carboxamides.

Scientific Research Applications

Chemistry

  • As a building block for more complex organic molecules and heterocycles.

  • In the synthesis of polymers and advanced materials.

Biology

  • Studied for its potential as a molecular scaffold in drug discovery and design.

  • Used in assays to understand protein-ligand interactions due to its unique binding properties.

Medicine

  • Investigated as a potential therapeutic agent in treating neurological disorders and certain cancers.

  • Acts as a lead compound in the development of novel pharmaceuticals.

Industry

  • Employed in the manufacturing of specialty chemicals and agrochemicals.

  • Utilized as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-[1,1'-biphenyl]-4-carboxamide exerts its effects primarily through its ability to interact with specific molecular targets, including enzymes and receptors. Its mode of action involves:

  • Molecular Targets: : Typically targets protein kinases, G-protein-coupled receptors (GPCRs), and ion channels.

  • Pathways Involved: : Modulates signaling pathways related to cell proliferation, apoptosis, and inflammation. Its ethanesulfonyl group plays a crucial role in enhancing binding affinity and specificity.

Comparison with Similar Compounds

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-[1,1'-biphenyl]-4-carboxamide can be compared to:

  • N-ethanesulfonyl-2-aminobiphenyl: : Lacks the tetrahydroquinoline ring, leading to differing physicochemical and biological properties.

  • N-[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-[1,1'-biphenyl]-4-carboxamide: : The methylsulfonyl group alters solubility and metabolic stability.

  • N-(quinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide: : Does not feature the ethanesulfonyl group, impacting its reactivity and interaction with molecular targets.

Uniqueness: : this compound stands out due to its specific combination of a tetrahydroquinoline core with ethanesulfonyl and biphenyl substituents, providing unique chemical properties and biological activities.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-2-30(28,29)26-16-6-9-20-14-15-22(17-23(20)26)25-24(27)21-12-10-19(11-13-21)18-7-4-3-5-8-18/h3-5,7-8,10-15,17H,2,6,9,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJMIGWIJGZATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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